molecular formula C8H8Cl2N2 B169090 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 112230-20-3

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B169090
CAS No.: 112230-20-3
M. Wt: 203.07 g/mol
InChI Key: XAYHUBRYLJFUIX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H7ClN2·HCl. It is a fused bicyclic heterocycle that contains both imidazole and pyridine rings. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride could be in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through various methods. One common approach involves the condensation of 2-methylpyridine with formaldehyde and ammonium chloride, followed by chlorination . Another method includes the reaction of 2-methylimidazo[1,2-a]pyridine with thionyl chloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the chlorination of 2-methylimidazo[1,2-a]pyridine using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYHUBRYLJFUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372068
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112230-20-3
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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